molecular formula C13H11N3O2S B8295168 N-(1H-indazol-5-yl)benzenesulfonamide

N-(1H-indazol-5-yl)benzenesulfonamide

Cat. No. B8295168
M. Wt: 273.31 g/mol
InChI Key: MYZXIZXWICYCBX-UHFFFAOYSA-N
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Patent
US06858638B2

Procedure details

N-(1H-Indazol-5-yl)benzenesulfonamide can be obtained as described in Example 1 from 0.5 g of 5-amino-1H-indazole, 25 ml of tetrahydrofuran, 1.05 ml of triethylamine and 0.73 g of benzenesulfonyl chloride. 0.6 g of N-(1H-indazol-5-yl)benzenesulfonamide is thus obtained in the form of a cream solid melting at 179° C. (analysis C13H11N3O2S % calculated C, 57.13; H, 4.06; N, 15.37; O, 11.71; S, 11.73. % found C, 56.90; H, 4.24; N, 14.21; S, 10.67).
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0.73 g
Type
reactant
Reaction Step Four
Quantity
1.05 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.O1CCCC1.[C:16]1([S:22](Cl)(=[O:24])=[O:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(N(CC)CC)C>[NH:7]1[C:8]2[C:4](=[CH:3][C:2]([NH:1][S:22]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)(=[O:24])=[O:23])=[CH:10][CH:9]=2)[CH:5]=[N:6]1

Inputs

Step One
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=C2C=NNC2=CC1
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0.73 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Five
Name
Quantity
1.05 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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